

Technical Support Center: Regorafenib & Metabolite Extraction Protocols[1]

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Compound of Interest

Compound Name:	<i>N-Desmethyl N-Hydroxymethyl Regorafenib</i>
CAS No.:	1343498-71-4
Cat. No.:	B570120

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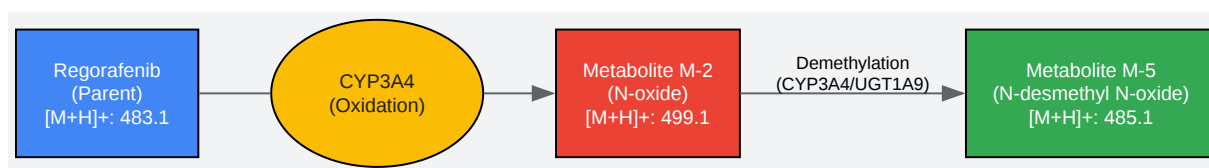
Executive Summary & Analyte Profile

Welcome to the technical support hub for multi-kinase inhibitor analysis. This guide addresses the specific challenges of quantifying Regorafenib and its two pharmacologically active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).[1][2][3]

Unlike simple parent-drug assays, this workflow requires strict control over oxidative stability and matrix interference.[1] M-2 and M-5 possess equipotent antitumor activity to the parent drug; therefore, their accurate recovery is not just a regulatory requirement but a clinical necessity.[1]

The Metabolic Target

Understanding the structural relationship is critical for chromatographic separation, as these compounds are structurally similar and prone to isobaric interference.



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Figure 1: Metabolic pathway of Regorafenib illustrating the structural progression to active metabolites M-2 and M-5. Note the mass shifts utilized for MRM transitions.

Extraction Protocols (SOPs)

We recommend two distinct protocols depending on your sensitivity requirements and available throughput.

Protocol A: "Solvent-First" Protein Precipitation (High Throughput)

Best for: Clinical monitoring, high-volume PK studies (LLOQ ~5-10 ng/mL).[1]

The Logic: Traditional "plasma-first" precipitation often traps analytes in protein clumps.[1] The "Solvent-First" method ensures immediate dispersion of the plasma into the organic phase, maximizing recovery of the hydrophobic Regorafenib molecule.

- Preparation: Pre-chill Acetonitrile (ACN) containing 0.1% Formic Acid to 4°C.
- Internal Standard (IS): Add 20 µL of working IS solution (Regorafenib-d3 or [13C, 2H3]-regorafenib) to the precipitation plate/tube.
- Solvent Addition: Add 300 µL of cold ACN to the tube before the plasma.
- Sample Addition: Inject 100 µL of Plasma directly into the ACN.
- Extraction: Vortex aggressively for 2 minutes (1500 rpm).
- Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

- Supernatant: Transfer 100 μ L of supernatant to a clean vial.
- Dilution: Dilute 1:1 with 2mM Ammonium Formate (aqueous) to match the initial mobile phase conditions and prevent peak distortion.

Protocol B: Liquid-Liquid Extraction (LLE) (High Sensitivity)

Best for: Trace analysis, late-terminal phase PK, or lipid-rich plasma (LLOQ <1 ng/mL).[1]

The Logic: LLE provides superior cleanup by removing phospholipids that cause ion suppression in the M-2/M-5 channels.[1] Methyl tert-butyl ether (MTBE) is the solvent of choice due to its specific selectivity for the urea moiety in Regorafenib.[1]

- Aliquot: Transfer 100 μ L Plasma to a glass tube.
- IS Spike: Add 20 μ L Internal Standard solution.
- Buffer: Add 50 μ L Ammonium Formate (1M, pH 3.0). Acidification suppresses ionization of the pyridine group, driving the analyte into the organic phase.
- Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether).[1]
- Agitation: Shaker/Vortex for 10 minutes.
- Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
- Flash Freeze: Freeze the aqueous (bottom) layer in a dry ice/acetone bath.[1] Pour off the organic (top) layer into a clean tube.
- Evaporation: Dry under Nitrogen stream at 40°C.
- Reconstitution: Reconstitute in 100 μ L Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

Troubleshooting & FAQs

Category 1: Recovery & Stability Issues[1][4]

Q: I am seeing variable recovery for the N-oxide metabolites (M-2/M-5) compared to the parent.

Why? A: This is likely a thermal instability or solubility issue.[1]

- Mechanism: N-oxides are thermally labile.[1] If you are using LLE, ensure your evaporation temperature does not exceed 40°C.
- Solubility: M-2 and M-5 are slightly more polar than the parent.[1] If using Protocol A (PPT), ensure you are using Acetonitrile rather than Methanol.[1] Methanol often yields "cloudy" supernatants with Regorafenib due to incomplete lipid precipitation, trapping the metabolites.
- Action: Switch to Acetonitrile for PPT. If using LLE, lower the N2 evaporator temp to 35°C.

Q: My M-2 signal is degrading over the course of a long batch run. A: Regorafenib and its metabolites are light-sensitive (photolabile).[1]

- Action: All extraction steps must be performed under yellow (sodium) light or low-light conditions. Use amber glass vials for the autosampler. We have observed up to 15% degradation of M-2 in clear glass under standard fluorescent lab lighting within 4 hours.[1]

Category 2: Chromatography & Matrix Effects[5][6]

Q: I see significant peak tailing for Regorafenib. A: Regorafenib is a basic compound (pyridine moiety) and interacts with residual silanols on the column.[1]

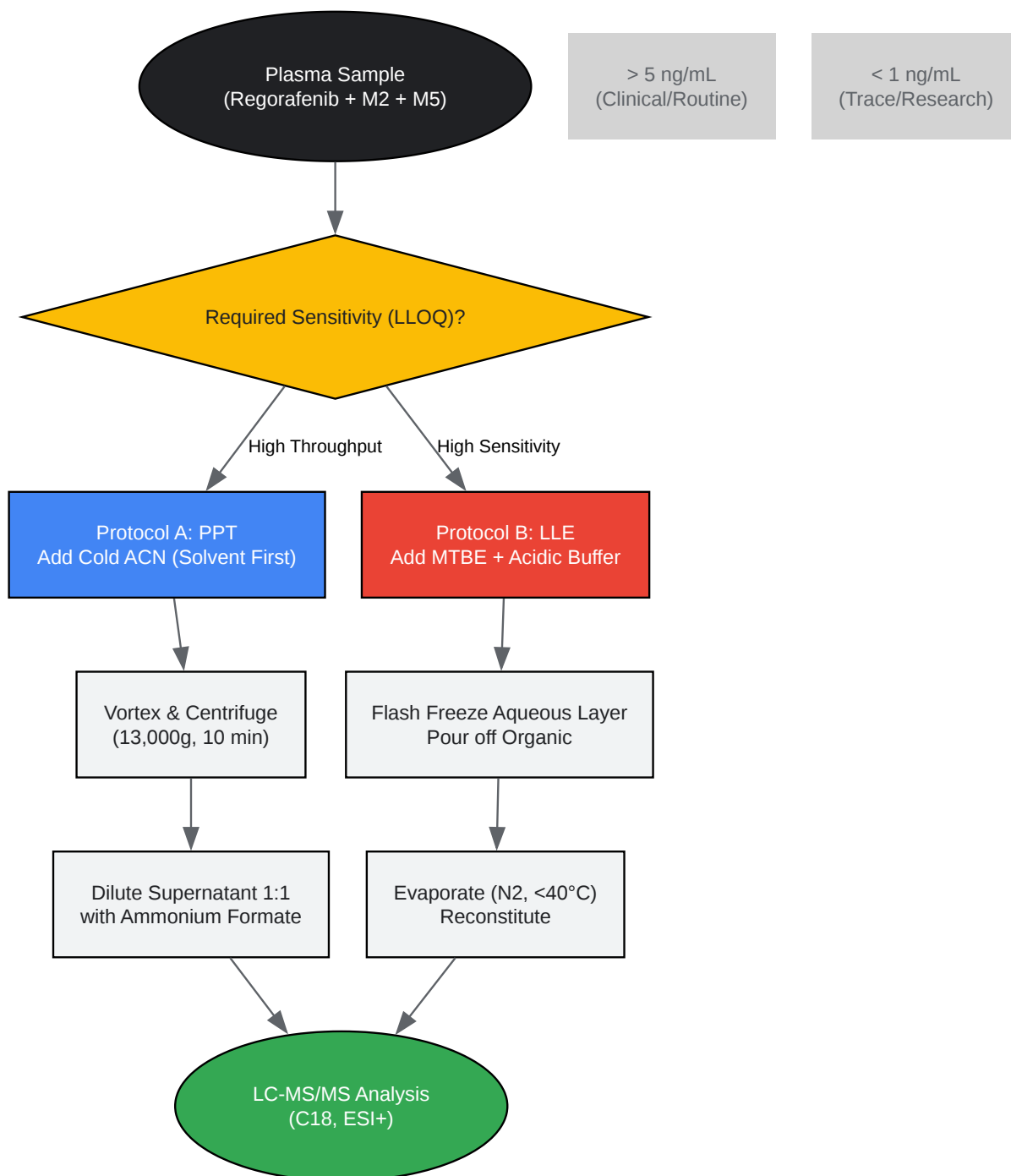
- Action: You must use a buffered mobile phase. We recommend 10mM Ammonium Formate + 0.1% Formic Acid.[1][4] The ammonium ions compete for the silanol sites, sharpening the peak shape. Simple Formic Acid/Water is insufficient.[1]

Q: How do I eliminate ion suppression in the M-5 channel? A: M-5 often elutes in a region suppressed by phospholipids (lyso-PC).[1]

- Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) to see if it co-elutes with M-5. [1]
- Action: If you cannot switch to LLE (Protocol B), use a column with a different selectivity, such as a C18-PFP (Pentafluorophenyl), which provides better separation of the N-oxides from the phospholipid background compared to standard C18.[1]

Analytical Workflow Visualization

The following diagram illustrates the critical decision points between choosing PPT and LLE based on your sensitivity needs.



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Figure 2: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements (LLOQ).

Reference Data

Mass Spectrometry Parameters (ESI+)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Regorafenib	483.1	270.1	40	45
Metabolite M-2	499.1	270.1	42	48
Metabolite M-5	485.1	270.1	42	48
Regorafenib-d3 (IS)	486.1	273.1	40	45

Stability Profile (Human Plasma)

Condition	Regorafenib	M-2 (N-oxide)	M-5	Recommendation
Room Temp	Stable (24h)	< 8 hours	< 8 hours	Process immediately or keep on ice.[1]
Freeze/Thaw	3 Cycles	3 Cycles	3 Cycles	Aliquot plasma to avoid >3 cycles. [1]
Autosampler (4°C)	48 hours	24 hours	24 hours	Use amber vials; inject within 24h.
Light Exposure	Sensitive	Highly Sensitive	Highly Sensitive	Strict Yellow Light Rule.

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- Weng, N., et al. (2022). "A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma." *Frontiers in Pharmacology*.
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